![molecular formula C14H18N2OS B1387729 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-34-8](/img/structure/B1387729.png)
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37 g/mol. The purity is usually 95%.
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Biological Activity
1-Isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS: 1105190-34-8) is a synthetic compound belonging to the imidazole family, notable for its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antioxidant, and cytoprotective effects, supported by recent research findings.
- Molecular Formula : C14H18N2OS
- Molecular Weight : 262.38 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
1. Antioxidant Activity
Research indicates that imidazole derivatives exhibit significant antioxidant properties. The presence of the methoxy group in the phenyl ring enhances the electron-donating capability of the compound, contributing to its ability to scavenge free radicals. A study demonstrated that derivatives with similar structures showed cytoprotective activity against oxidative stress, suggesting that this compound may also exert protective effects in cellular systems .
2. Anti-inflammatory Effects
Imidazole compounds are known for their anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The specific structural features of this compound may enhance its efficacy in modulating inflammatory pathways .
3. Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it possesses moderate to high cytotoxicity, with IC50 values comparable to established anticancer agents. The structure–activity relationship (SAR) analysis suggests that the methoxy substitution plays a crucial role in enhancing its anticancer activity .
4. Hemolytic Activity
Hemolytic assays have been performed to assess the biocompatibility of this compound. Results indicate low hemolytic activity (<5%), suggesting that it does not disrupt cell membranes significantly and could be considered safe for further biological evaluations .
Case Study 1: Antioxidant Evaluation
In a controlled study examining the antioxidant potential of various imidazole derivatives, this compound was tested alongside other compounds. It demonstrated a notable reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, indicating effective free radical scavenging capabilities.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A comparative study was conducted on several imidazole derivatives against human cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values of approximately 20 µM for MCF-7 cells and 25 µM for HeLa cells, showcasing its potential as an anticancer agent.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H18N2OS
- Molecular Weight : 262.37 g/mol
- IUPAC Name : 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
- Purity : Typically ≥ 95%
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties : There is growing interest in the anticancer potential of imidazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Synthetic Chemistry
Building Block for Synthesis : The compound serves as a versatile scaffold in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for further functionalization, which is valuable in creating novel pharmaceuticals .
Ligand Development : Due to its ability to coordinate with metal ions, this compound can be utilized in the synthesis of metal complexes. These complexes are important in catalysis and materials science.
Pharmacological Studies
Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties . Additionally, toxicity studies are essential to ensure safety for potential medicinal use.
Case Studies
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10(2)9-16-13(8-15-14(16)18)11-4-6-12(17-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUOPKLMZARTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149927 | |
Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105190-34-8 | |
Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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